molecular formula C14H14N2O B2731406 N-(3-Cyano-3-phenylcyclobutyl)prop-2-enamide CAS No. 2411318-71-1

N-(3-Cyano-3-phenylcyclobutyl)prop-2-enamide

Cat. No.: B2731406
CAS No.: 2411318-71-1
M. Wt: 226.279
InChI Key: XONNPNADDGYJKT-UHFFFAOYSA-N
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Description

N-(3-Cyano-3-phenylcyclobutyl)prop-2-enamide is an organic compound characterized by a cyclobutyl ring substituted with a cyano group and a phenyl group, along with a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Cyano-3-phenylcyclobutyl)prop-2-enamide typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: N-(3-Cyano-3-phenylcyclobutyl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines .

Scientific Research Applications

N-(3-Cyano-3-phenylcyclobutyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Cyano-3-phenylcyclobutyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .

Comparison with Similar Compounds

  • N-(3-Cyano-3-phenylcyclobutyl)prop-2-enamide
  • 2-Cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide
  • Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate

Comparison: this compound is unique due to its cyclobutyl ring, which imparts rigidity and distinct reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(3-cyano-3-phenylcyclobutyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-2-13(17)16-12-8-14(9-12,10-15)11-6-4-3-5-7-11/h2-7,12H,1,8-9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONNPNADDGYJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CC(C1)(C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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